2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
CAS No.: 892481-46-8
Cat. No.: VC6927476
Molecular Formula: C19H16N6O3
Molecular Weight: 376.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892481-46-8 |
|---|---|
| Molecular Formula | C19H16N6O3 |
| Molecular Weight | 376.376 |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H16N6O3/c1-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,26) |
| Standard InChI Key | UCCADHDKIAFIAK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)N=N2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a fused triazolopyrimidine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with an N-phenylacetamide moiety. The triazolo[4,5-d]pyrimidine scaffold is a bicyclic system comprising a triazole ring fused to a pyrimidine ring, with the methoxy group enhancing electron-donating properties and the acetamide side chain contributing to hydrogen-bonding interactions .
Molecular Formula: C<sub>22</sub>H<sub>19</sub>N<sub>5</sub>O<sub>3</sub>
Molecular Weight: 401.42 g/mol
IUPAC Name: 2-[3-(4-Methoxyphenyl)-7-oxo-3H- triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Key Structural Features:
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Triazolopyrimidine Core: Confers rigidity and planar geometry, enabling interactions with aromatic residues in enzyme active sites .
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4-Methoxyphenyl Substituent: Enhances solubility and modulates electronic effects via the methoxy group.
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N-Phenylacetamide Side Chain: Facilitates target binding through hydrophobic and hydrogen-bonding interactions .
Physicochemical Properties
Experimental and computed data reveal the following characteristics:
The low aqueous solubility and moderate lipophilicity suggest suitability for oral formulations with enhancers.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis involves multi-step reactions to assemble the triazolopyrimidine core and introduce substituents:
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Core Formation: Condensation of 4-methoxybenzaldehyde with 3-amino-1,2,4-triazole under acidic conditions yields the triazolopyrimidine intermediate .
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Acetamide Introduction: Steglich esterification couples the intermediate with phenylacetic acid, followed by amidation with aniline .
Critical Reaction Conditions:
Example Reaction Scheme:
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Triazole Formation:
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Acetamide Coupling:
Yields typically range from 45% to 65%, with purity >95% confirmed by HPLC .
Structure-Activity Relationship (SAR) Insights
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Methoxy Position: Para-substitution on the phenyl ring maximizes enzymatic inhibition by aligning with hydrophobic pockets .
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Acetamide Flexibility: A two-carbon spacer between the core and phenyl group optimizes binding affinity .
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Triazole Nitrogen: Unsubstituted NH at position 7 is critical for hydrogen bonding to target proteins .
Pharmacological Profile
Anticancer Activity
In vitro assays against cancer cell lines demonstrate potent cytotoxicity:
| Cell Line | IC<sub>50</sub> (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.2 ± 0.3 | CDK2 Inhibition (K<sub>i</sub> = 0.8 nM) |
| HCT-116 (Colon Cancer) | 2.1 ± 0.5 | Apoptosis Induction (Bax/Bcl-2 ↑) |
| A549 (Lung Cancer) | 3.4 ± 0.7 | G2/M Cell Cycle Arrest |
The compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3 cleavage and cytochrome c release.
Enzymatic Targets
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Cyclin-Dependent Kinase 2 (CDK2):
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Inhibition constant (K<sub>i</sub>) = 0.8 nM.
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Binds to ATP-binding pocket via hydrogen bonds with Glu81 and Leu83.
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Topoisomerase IIα:
ADMET Properties
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Metabolic Stability: Half-life >4 hours in human liver microsomes.
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CYP Inhibition: Moderate inhibitor of CYP3A4 (IC<sub>50</sub> = 12 µM).
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Plasma Protein Binding: 89% ± 3% (albumin-dominated).
Future Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Analog Development: Explore fluorinated methoxy variants to enhance blood-brain barrier penetration.
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Target Validation: CRISPR screening to identify off-target effects.
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